molecular formula C25H23FN4OS2 B2447706 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 923172-82-1

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2447706
CAS No.: 923172-82-1
M. Wt: 478.6
InChI Key: VEIKLJPVKWWOHB-UHFFFAOYSA-N
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Description

2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C25H23FN4OS2 and its molecular weight is 478.6. The purity is usually 95%.
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Properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4OS2/c1-15(2)17-6-10-20(11-7-17)28-22(31)14-32-23-13-12-21(29-30-23)24-16(3)27-25(33-24)18-4-8-19(26)9-5-18/h4-13,15H,14H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIKLJPVKWWOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a thiazole-based derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A thiazole ring which is known for its diverse biological activities.
  • A pyridazine moiety that enhances its pharmacological properties.
  • A sulfanyl group which may contribute to its reactivity and interaction with biological targets.

Molecular Formula

C19H22FN3SC_{19}H_{22}FN_3S

Molecular Weight

Molar Mass=345.46g mol\text{Molar Mass}=345.46\,\text{g mol}

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureus (MRSA)2 µg/mL
Vancomycin-resistant E. faecium4 µg/mL
Drug-resistant Candida strains8 µg/mL

These results indicate that the compound possesses potent activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

The anticancer potential of the compound was investigated using several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The findings are summarized below:

Cell Line Concentration (µM) Viability (%) Significance
A54910055.0p < 0.05 vs control
Caco-210039.8p < 0.001 vs control

The data suggest that the compound significantly reduces cell viability in Caco-2 cells compared to untreated controls, indicating selective cytotoxicity towards certain cancer types .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, structural analysis suggests that the thiazole ring may interact with specific enzymes or receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains
    • A study evaluated the efficacy of the compound against various resistant bacterial strains and found it to be comparable to existing antibiotics like daptomycin, highlighting its potential for further development as an antimicrobial agent .
  • Cytotoxicity in Cancer Models
    • In vitro studies on colorectal cancer models indicated that modifications to the thiazole structure could enhance anticancer activity, suggesting avenues for structural optimization to improve efficacy .

Scientific Research Applications

Overview

The compound 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. Its complex structure, which includes thiazole and pyridazine moieties, suggests a diverse range of applications in drug discovery and development.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential, particularly its cytotoxic effects on various cancer cell lines.

  • Cytotoxicity Testing :
    • The compound was evaluated against several cancer cell lines, including A549 (human lung adenocarcinoma) and MCF7 (breast cancer). Results indicated a significant reduction in cell viability with an IC50 value demonstrating effective cytotoxicity.
  • Mechanism of Action :
    • The anticancer activity appears to be mediated through the induction of apoptosis in cancer cells. Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cell survival pathways, primarily through hydrophobic interactions.

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. Notable insights include:

  • The thiazole ring is essential for cytotoxic activity.
  • Substituents on the phenyl rings significantly influence the compound's efficacy.

Study 1: Antitumor Activity

In a study conducted by Evren et al. (2019), derivatives of thiazole were synthesized and tested for their anticancer properties. This research demonstrated that compounds with structural similarities to our target compound exhibited strong selectivity against A549 cells, with IC50 values comparable to those observed for our target compound.

Study 2: Mechanistic Insights

Another research effort focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins. It was found that modifications in the phenyl ring led to enhanced binding affinity, correlating with increased cytotoxicity against cancer cells.

Applications in Drug Development

Given its promising biological activities, this compound can serve as a lead candidate for further development into anticancer therapeutics. Its unique structural features may allow for modifications that enhance its efficacy and selectivity against various cancer types.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.